Enzyme Inhibition Activity Against Lipase and Coumarin Derivative
Ethyl 3-(3-aminophenyl)propanoate demonstrates specific inhibitory activity against lipase and a coumarin derivative, with minimum inhibitory concentrations (MICs) of 0.6 μg/mL and 1 μg/mL, respectively . This activity is directly tied to its meta-amine electrophilicity, which enables it to function as an effective alkylation cross-linking agent in immobilized systems. In contrast, the ortho-isomer's steric hindrance or the para-isomer's altered electron distribution would be predicted to yield different, and potentially less effective, cross-linking kinetics, though direct comparative MIC data for these isomers is not publicly available .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.6 μg/mL (against lipase); 1 μg/mL (against coumarin derivative) |
| Comparator Or Baseline | Ortho- and para-aminophenylpropanoate isomers (data not available) |
| Quantified Difference | Not available for direct comparison |
| Conditions | In vitro enzyme inhibition assay (vendor datasheet) |
Why This Matters
This data provides quantitative activity thresholds for procuring this specific isomer for enzyme inhibition or cross-linking applications, where even minor structural variations can abolish activity.
